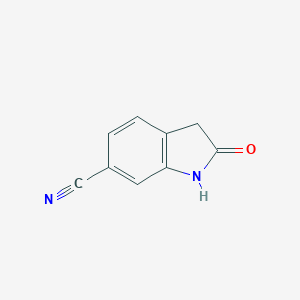

6-Cyanooxindole

Übersicht

Beschreibung

6-Cyanooxindole, also known as 2-oxoindoline-6-carbonitrile, is a chemical compound with the molecular formula C9H6N2O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 6-Cyanooxindole involves various methods. The most common approach involves the cyclization of starting materials like anthranilic acid or N-phenylglycine with formamide in the presence of a dehydrating agent like phosphorus pentoxide.Molecular Structure Analysis

The molecular structure of 6-Cyanooxindole is represented by the formula C9H6N2O . The InChI code for the compound is 1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-4,11-12H .Chemical Reactions Analysis

6-Cyanooxindole can undergo intramolecular cyclization reactions to form complex heterocycles with diverse applications. The cyano group can participate in various coupling reactions, such as Negishi coupling and Sonogashira coupling, to form carbon-carbon bonds with other molecules.Physical And Chemical Properties Analysis

6-Cyanooxindole is a solid substance . It has a molecular weight of 158.16 . The boiling point of the compound is 369.4°C at 760 mmHg, and it has a melting point range of 248-256°C .Wissenschaftliche Forschungsanwendungen

- Application : 6-Cyanooxindole serves as a valuable building block in organic synthesis due to its reactive cyano group and the versatility of the indole ring system.

- Methods of Application : It can participate in various reactions, including the synthesis of spiroindole and spirooxindole scaffolds .

- Results : The synthesis of these scaffolds has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

- Application : Indole derivatives, including 6-Cyanooxindole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Methods of Application : These compounds are synthesized and screened for different pharmacological activities .

- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Organic Chemistry

Pharmaceutical Sciences

- Application : Cyanoindole derivatives, such as 7-Cyanoindole, have been used as fluorescence probes to study the microheterogeneity of water-organic binary mixtures .

- Methods of Application : The fluorescence properties of 7-Cyanoindole, including intensity, peak wavelength, and lifetime, depend on the amount of water in nine water–organic solvent mixtures .

- Results : The fluorescence intensity of 7-Cyanoindole increases more than ten times upon going from a hydrated to a dehydrated environment. Its peak wavelength shifts as much as 35 nm upon dehydration .

Physical Chemistry

- Application : Cyanoindole derivatives, such as 7-Cyanoindole, have been used as fluorescence probes to study biological and chemical processes involving dehydration or hydration .

- Methods of Application : The fluorescence properties of 7-Cyanoindole, including intensity, peak wavelength, and lifetime, depend on the amount of water in nine water–organic solvent mixtures .

- Results : The fluorescence intensity of 7-Cyanoindole increases more than ten times upon going from a hydrated to a dehydrated environment. Its peak wavelength shifts as much as 35 nm upon dehydration .

Spectroscopic Probes

Safety And Hazards

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVUETYYXRFYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378396 | |

| Record name | 6-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyanooxindole | |

CAS RN |

199327-63-4 | |

| Record name | 6-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxindole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

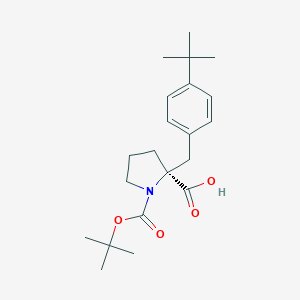

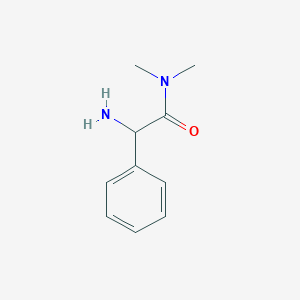

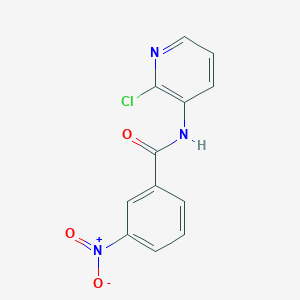

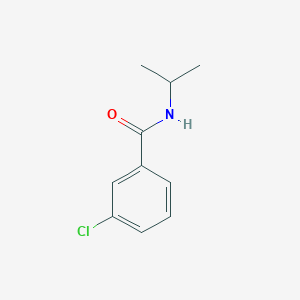

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)

![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)

![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)